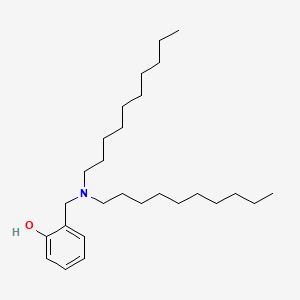
2-((Didecylamino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Didecylamino)methyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a didecylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Didecylamino)methyl)phenol typically involves the reaction of phenol with didecylamine in the presence of formaldehyde. This reaction is a type of Mannich reaction, which is a three-component condensation reaction. The reaction conditions generally include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
2-((Didecylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) are typical reagents for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-((Didecylamino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((Didecylamino)methyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can donate hydrogen bonds, while the didecylamino group can interact with hydrophobic regions of proteins and membranes. These interactions can lead to the disruption of microbial cell walls or the inhibition of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
2-Methylphenol (o-Cresol): A methyl-substituted phenol with similar chemical properties.
4-Methylphenol (p-Cresol): Another methyl-substituted phenol with applications in disinfectants and antiseptics.
Uniqueness
2-((Didecylamino)methyl)phenol is unique due to the presence of the didecylamino group, which imparts additional hydrophobicity and potential for interaction with biological membranes. This makes it more effective in certain applications compared to simpler phenols.
Properties
CAS No. |
62984-52-5 |
|---|---|
Molecular Formula |
C27H49NO |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
2-[(didecylamino)methyl]phenol |
InChI |
InChI=1S/C27H49NO/c1-3-5-7-9-11-13-15-19-23-28(25-26-21-17-18-22-27(26)29)24-20-16-14-12-10-8-6-4-2/h17-18,21-22,29H,3-16,19-20,23-25H2,1-2H3 |
InChI Key |
UGKINPHECAPVGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


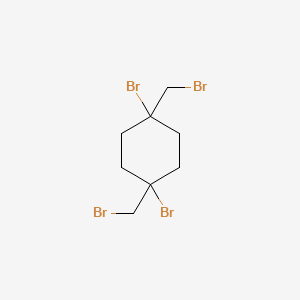
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
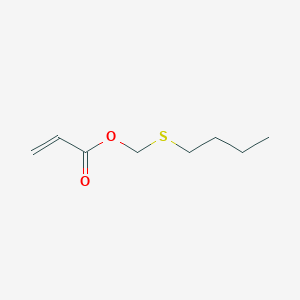

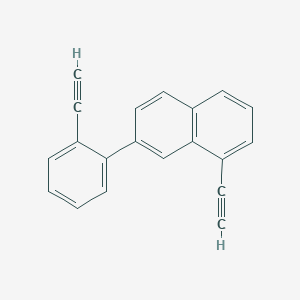
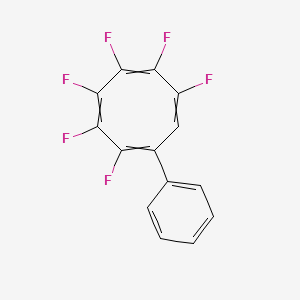
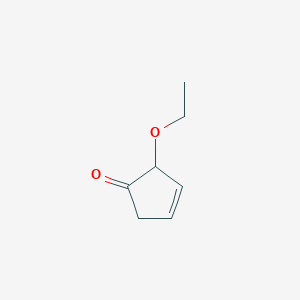
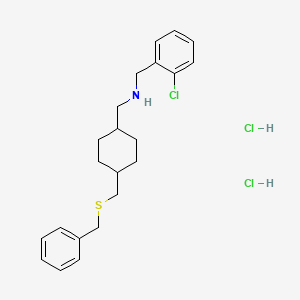
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

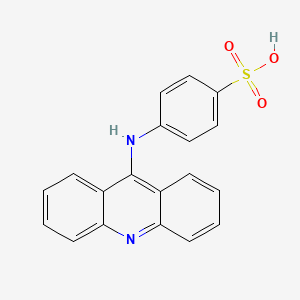

![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
